

Solubility of 3-Amino-4-methylpicolinic acid in different solvents

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Compound of Interest

Compound Name: 3-Amino-4-methylpicolinic acid

Cat. No.: B1596556

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An In-Depth Technical Guide to the Solubility of **3-Amino-4-methylpicolinic Acid**

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] **3-Amino-4-methylpicolinic acid**, a substituted pyridine carboxylic acid, presents a unique physicochemical profile due to its amphoteric nature, combining the features of a picolinic acid backbone with an amino acid-like functionality. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the underlying principles governing its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the critical factors that modulate its behavior in various solvent systems. This document is designed not merely as a set of instructions, but as a self-validating system of protocols and scientific reasoning to ensure robust and reproducible results in a research and development setting.

Introduction: The Physicochemical Significance of 3-Amino-4-methylpicolinic Acid

3-Amino-4-methylpicolinic acid belongs to a class of compounds with significant potential in medicinal chemistry. The parent picolinic acid (pyridine-2-carboxylic acid) scaffold and its derivatives are explored for various therapeutic applications.[3] The addition of an amino group

and a methyl group to this scaffold introduces key functionalities that profoundly influence its physicochemical properties, particularly solubility.

- **Picolinic Acid Backbone:** The pyridine ring and the carboxylic acid group create a polar molecule capable of hydrogen bonding.[\[3\]](#)
- **Amino Group:** Introduces a basic center, making the molecule amphoteric and capable of forming a zwitterion. This is a critical feature, as solubility becomes highly dependent on pH.[\[4\]](#)
- **Methyl Group:** Adds a degree of lipophilicity, which can influence solubility in both aqueous and organic media.

Understanding the interplay of these groups is paramount for predicting how the molecule will behave during formulation, absorption, and distribution in biological systems. A drug must be in a dissolved state to be absorbed, making solubility a cornerstone of preclinical development.[\[5\]](#)
[\[6\]](#)

Predicted Solubility Profile: A Theoretical Framework

Based on its structure, we can predict the solubility behavior of **3-amino-4-methylpicolinic acid**. As an amino acid derivative, its solubility in aqueous media will be lowest at its isoelectric point (pI), where the net charge on the molecule is zero. At pH values below the pI, the amino group will be protonated ($-\text{NH}_3^+$), and at pH values above the pI, the carboxylic acid will be deprotonated ($-\text{COO}^-$). In both cases, the resulting ionic species will be more soluble in polar solvents like water than the neutral zwitterion.[\[4\]](#)

The solubility in organic solvents will be dictated by the polarity of the solvent and the specific form of the compound. Generally, polar organic solvents like ethanol can solvate both the polar functional groups and the nonpolar hydrocarbon portions of the molecule.

Comparative Analysis with Picolinic Acid:

To establish a baseline, it is useful to consider the known solubility of the parent compound, picolinic acid. The addition of the amino and methyl groups to this structure is expected to alter

its solubility profile.

Solvent	Picolinic Acid Solubility (at ~293 K)	Expected Influence on 3-Amino-4-methylpicolinic Acid
Water	Very Soluble (~862.5 g/kg)[7][8][9]	The amino group may increase aqueous solubility at acidic and basic pHs but could decrease it near the isoelectric point.
Ethanol	Moderately Soluble (~57.1 g/kg)[7][8][9]	The methyl group may slightly increase solubility in less polar alcohols, while the amino group adds another site for hydrogen bonding.
Acetonitrile	Sparingly Soluble (~17.0 g/kg)[7][8][9]	Solubility is expected to remain low in aprotic polar solvents.
Benzene	Difficulty Soluble[10]	The increased polarity from the amino group will likely keep solubility low in nonpolar solvents.
Chloroform	Difficulty Soluble[10]	Similar to benzene, low solubility is expected.

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility data is obtained through rigorous experimental work. We present two core methodologies: the gold-standard Shake-Flask method for thermodynamic equilibrium solubility and a high-throughput kinetic solubility assay for early-stage screening.

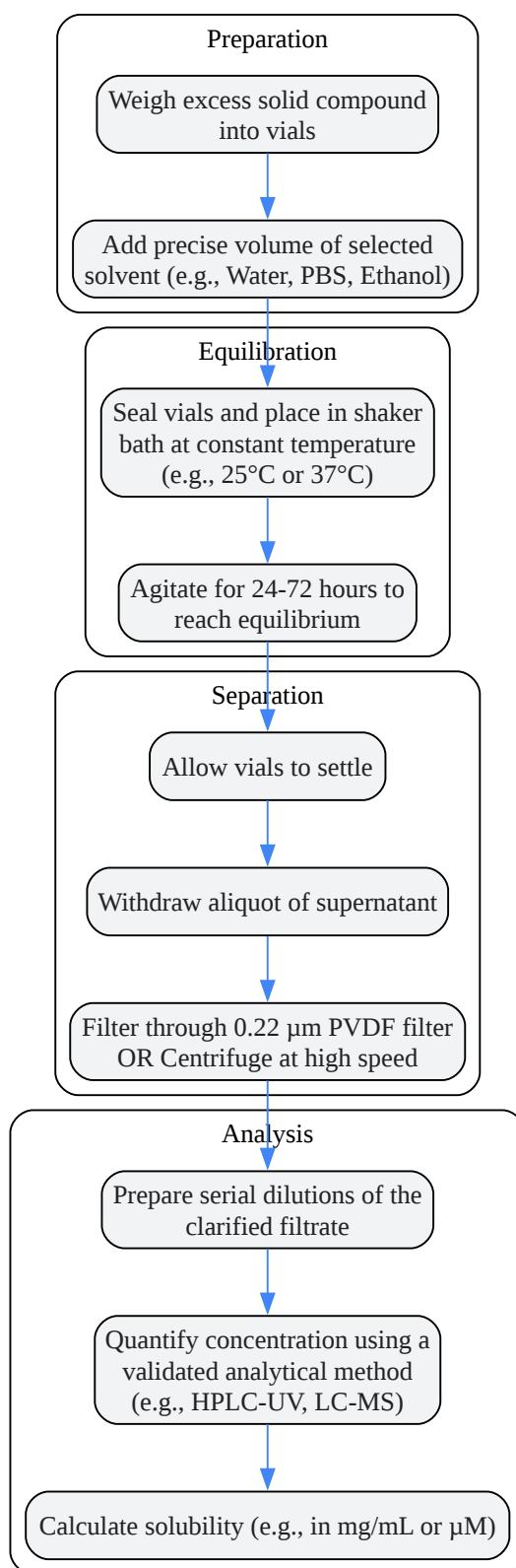
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is the benchmark for regulatory submissions.^[6] It involves saturating a solvent with the compound over an extended period.

Causality Behind Experimental Choices:

- **Surplus of Compound:** Ensures that an equilibrium between the dissolved and undissolved solid is reached.^[6]
- **Extended Incubation (24-72h):** Allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium. Shorter times may only reflect kinetic solubility.
- **Constant Temperature:** Solubility is temperature-dependent; precise control is essential for reproducibility.^{[3][6]}
- **Filtration/Centrifugation:** Crucial for separating the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Workflow for Thermodynamic Solubility Determination



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Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

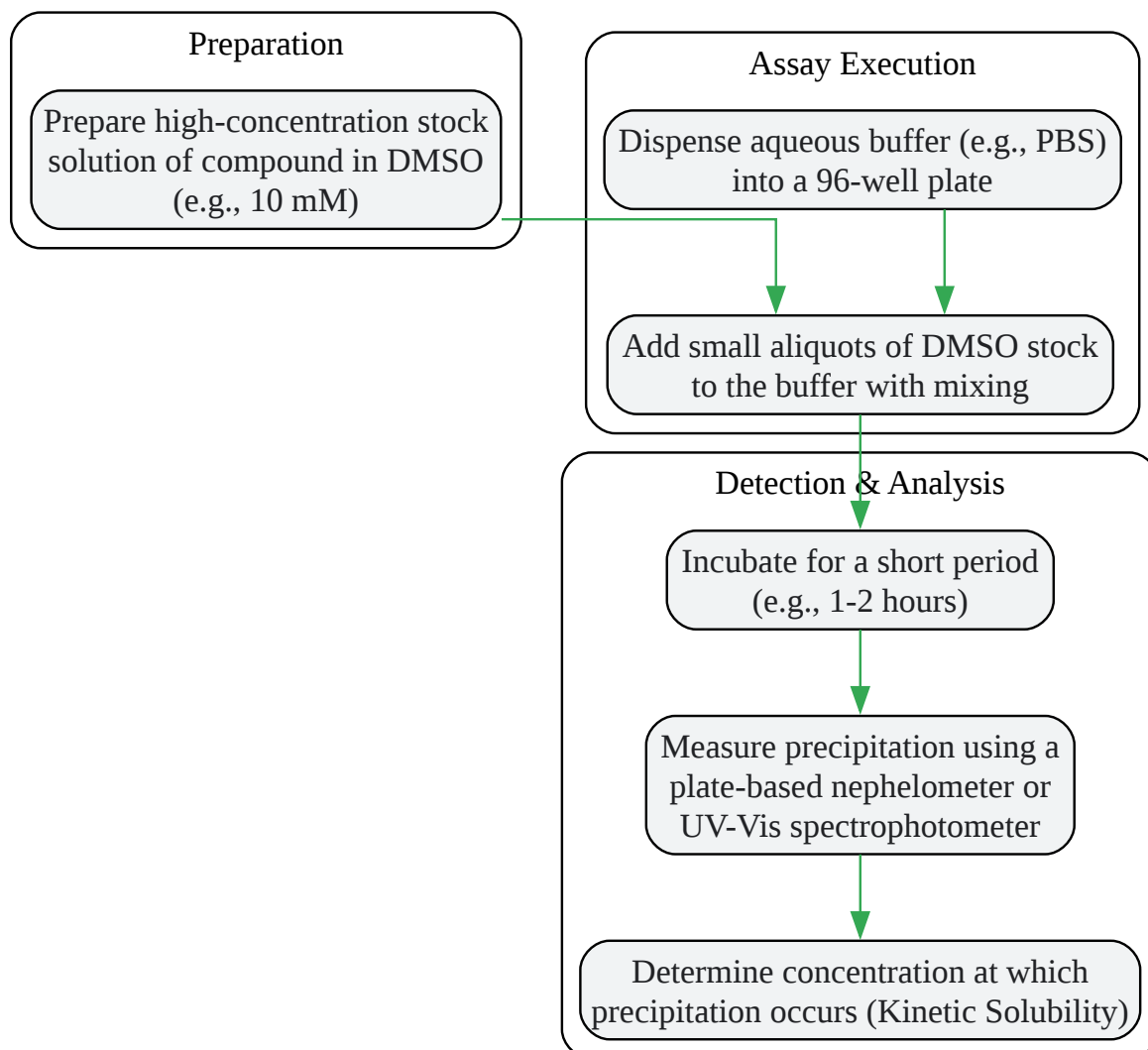
Protocol 2: Kinetic Solubility Assay for High-Throughput Screening (HTS)

In early drug discovery, when compound availability is limited, kinetic solubility provides a rapid assessment.^[5]^[11] This method involves precipitating the compound from a high-concentration DMSO stock solution into an aqueous buffer.

Causality Behind Experimental Choices:

- **DMSO Stock Solution:** Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations.^[11]
- **Precipitation in Aqueous Buffer:** The addition of the DMSO stock to an aqueous buffer (the "anti-solvent") causes the compound to precipitate out of solution once its solubility limit is exceeded.^[11]
- **Optical Detection:** The resulting precipitate scatters light, which can be measured by nephelometry or turbidimetry to determine the point of insolubility.^[1]

Workflow for Kinetic Solubility Determination



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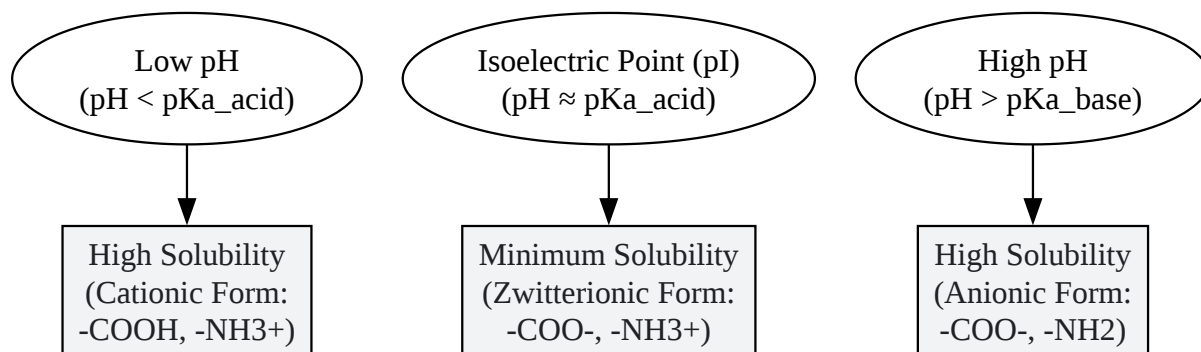
Caption: Kinetic Solubility Workflow for High-Throughput Screening.

Key Factors Influencing Solubility

A robust understanding of a compound's solubility requires consideration of several environmental and intrinsic factors.

The Critical Role of pH

For an amphoteric compound like **3-amino-4-methylpicolinic acid**, pH is arguably the most significant factor influencing aqueous solubility.[11] The relationship between pH, pKa, and solubility for a weak acid or base is well-established. Because this molecule has both a basic amino group and an acidic carboxylic acid group, its solubility will vary in a U-shaped curve, with the minimum solubility occurring at the isoelectric point.



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